2-[(3-Fluorophenyl)methyl]isoindole-1,3-dione
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Overview
Description
Mechanism of Action
Target of Action
Isoindoline-1,3-dione derivatives, a class to which this compound belongs, are known to interact with various biological targets, including dopamine receptors .
Mode of Action
Isoindoline-1,3-dione derivatives are known to interact with their targets, leading to various biological effects . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Isoindoline-1,3-dione derivatives are known to modulate various biochemical pathways, depending on their specific targets .
Pharmacokinetics
Isoindoline-1,3-dione derivatives are known to have diverse pharmacokinetic properties, depending on their specific chemical structures .
Result of Action
Isoindoline-1,3-dione derivatives are known to have various biological effects, depending on their specific targets and modes of action .
Action Environment
The action of isoindoline-1,3-dione derivatives can be influenced by various factors, including ph, temperature, and the presence of other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Fluorophenyl)methyl]isoindole-1,3-dione typically involves the condensation of phthalic anhydride with a primary amine, followed by further functionalization . One common method involves the reaction of 3-fluorobenzylamine with phthalic anhydride in the presence of a suitable solvent such as toluene . The reaction mixture is heated to facilitate the formation of the isoindole-1,3-dione core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product . Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Fluorophenyl)methyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the isoindole-1,3-dione core.
Substitution: The fluorophenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .
Scientific Research Applications
2-[(3-Fluorophenyl)methyl]isoindole-1,3-dione has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Phthalimide: The parent compound of isoindole-1,3-dione derivatives.
N-Substituted Phthalimides: Compounds with various substituents on the nitrogen atom.
Fluorinated Isoindole-1,3-diones: Compounds with different fluorinated groups.
Uniqueness
This fluorinated derivative exhibits distinct biological and chemical properties compared to non-fluorinated analogs .
Properties
IUPAC Name |
2-[(3-fluorophenyl)methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO2/c16-11-5-3-4-10(8-11)9-17-14(18)12-6-1-2-7-13(12)15(17)19/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APYCABOCKVIWAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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